

Stability Data of Metronidazole Formulations

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Compound Focus: Metronidazole Benzoate

CAS No.: 13182-89-3

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The following table summarizes quantitative stability data from recent studies, which is crucial for assigning accurate beyond-use dates (BUDs) to formulations.

Formulation / Vehicle	Study Concentration	Storage Temperature	Stability Duration	Key Findings / BUD Recommendation	Citation
Metronidazole in PCCA Suspendt	25 mg/mL & 50 mg/mL	5°C & 25°C	180 days	Retained ≥97% initial concentration; physically, chemically, and microbiologically stable.	[1]
Metronidazole in Ora-Blend or Simple Syrup	50 mg/mL	5°C & 23°C	93 days	No significant change in color, appearance, or pH; stable for 93 days.	[2]
Metronidazole Benzoate (Pure Drug)	-	37°C in 0.01M HCl	10 hours	No detectable hydrolysis in acidic conditions simulating gastric fluid.	[3]
Metronidazole Benzoate (General)	-	-	-	No significant hydrolysis in simulated gastric fluid (up to 8 hrs) or simulated intestinal fluid (up to 5 hrs).	[4]

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the stability data.

Protocol: Long-Term Stability of Metronidazole Suspensions

This method is adapted from a study that established a 180-day stability period [1].

- **Materials:**

- Metronidazole USP powder
- PCCA Suspended vehicle (a thixotropic, sugar-free suspending agent)
- Plastic amber prescription bottles
- UPLC system with C18 column

- **Formulation:**

- Prepare suspensions at target concentrations (e.g., 25 mg/mL and 50 mg/mL).
- Incorporate sweeteners (e.g., Steviol Glycosides, Acesulfame Potassium) and flavor masks (e.g., Bitter Stop, Banana Crème) to improve palatability, as the base drug is very bitter [5] [1].

- **Storage and Sampling:**

- Store the suspensions in amber plastic bottles at controlled temperatures (e.g., 5°C and 25°C).
- Collect samples in triplicate initially and at predetermined time points (e.g., 7, 14, 28, 42, 59, 90, 122, and 180 days).

- **Stability-Indicating Assay:**

- Use a validated stability-indicating UPLC method.
- **Mobile Phase:** Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v).
- **Detection:** UV at 271 nm.
- **Criteria:** A product is considered stable if it retains $\geq 90\%$ of the initial drug concentration.

- **Physical and Microbiological Tests:**

- Monitor pH, viscosity, and appearance (color, homogeneity) at each interval.
- Perform microbiological challenge tests to ensure the formulation resists microbial growth.

Protocol: HPLC Method for Metronidazole Benzoate and Degradation Products

This method separates **metronidazole benzoate** from its hydrolysis products (metronidazole and benzoic acid) [3].

- **HPLC Conditions:**

- **Column:** Waters Symmetry C8, 5 μ m, 4.6 mm \times 250 mm
- **Mobile Phase:** Acetonitrile — 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)
- **Flow Rate:** 2.0 mL/min
- **Detection:** UV at 271 nm
- **Injection Volume:** 20 μ L
- **Analysis Time:** ~6 minutes

- **Method Validation:**

- The method is linear from 0.2–800 μ g/mL ($r=1.0000$).
- It successfully separates **metronidazole benzoate** (retention time ~5 min) from its potential degradation products.

- **Solubility and Hydrolysis Assessment:**

- Determine solubility in various media (water, 0.01 M HCl, phosphate buffer pH 6.8) using the HPLC method.
- To assess hydrolysis, incubate the drug in relevant media (e.g., 0.01 M HCl at 37°C) and assay samples over time (e.g., up to 10 hours) to detect the appearance of metronidazole and benzoic acid.

Troubleshooting & FAQ

Q1: Our metronidazole suspension exhibits significant settling and is difficult to re-disperse. How can this be improved?

- **A:** This is a physical stability issue. Consider using a **thixotropic vehicle** like PCCA SuspendIt or Ora-Plus/Ora-Blend. These vehicles form a gel-like structure at rest, which suspends particles and minimizes settling. They become fluid upon shaking, allowing for easy pouring and accurate dosing

[1] [2]. Ensure the formulation protocol includes a thorough and standardized shaking step before each test.

Q2: Why is our analytical method failing to separate metronidazole benzoate from its degradation products?

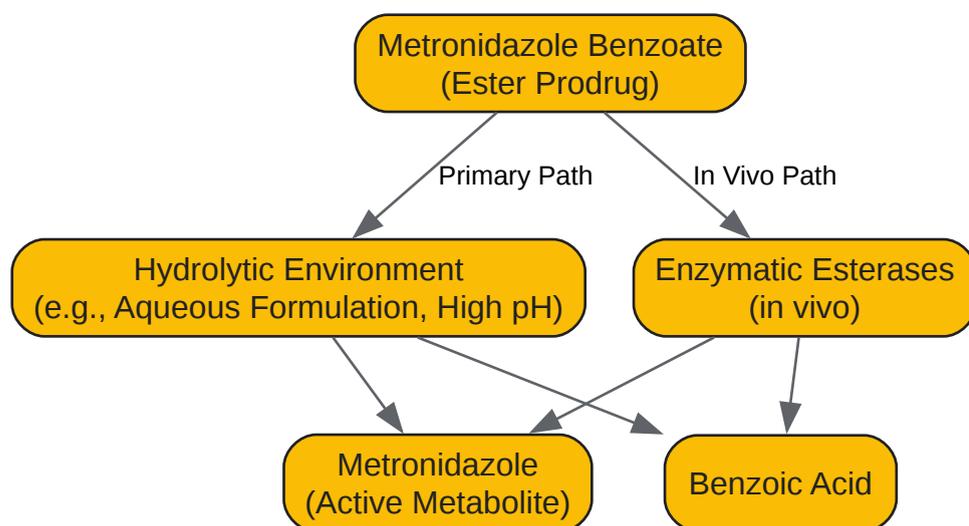
- **A:** Verify your HPLC conditions against the published stability-indicating method [3]. Key parameters to check are:
 - **Column Type:** Ensure you are using a C8 column, as specified.
 - **Mobile Phase pH:** The use of 0.1% glacial acetic acid is critical for achieving the desired separation. An incorrect pH can lead to poor resolution.
 - **System Suitability Test:** Always run a standard mixture containing **metronidazole benzoate**, metronidazole, and benzoic acid to confirm baseline separation before analyzing your stability samples.

Q3: What is the primary stability advantage of using metronidazole benzoate over metronidazole in liquid formulations?

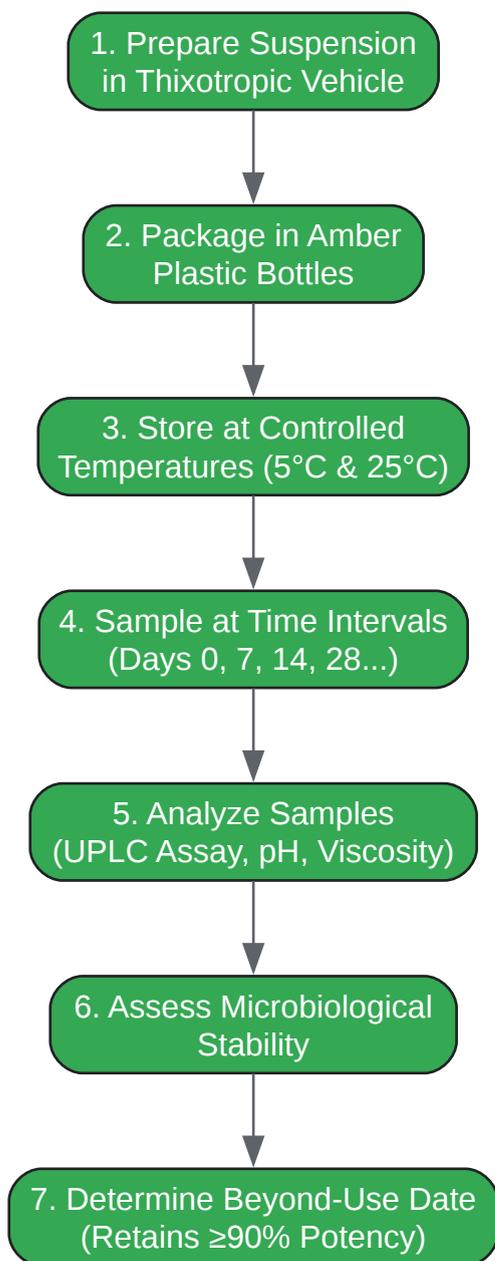
- **A:** The primary advantage is **palatability**. Metronidazole base is extremely bitter, while the benzoate ester is comparatively bland, greatly improving patient acceptance, especially in pediatrics [5] [4]. From a chemical stability perspective, **metronidazole benzoate** itself has low solubility and shows no significant hydrolysis in acidic environments, making it suitable for oral suspension [3] [4].

Scientific Background & Workflows

The following diagrams illustrate the key degradation pathway and the experimental workflow for stability assessment.



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